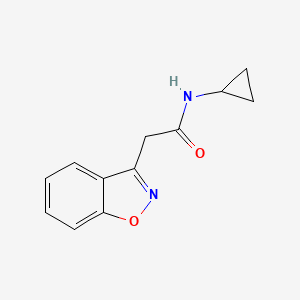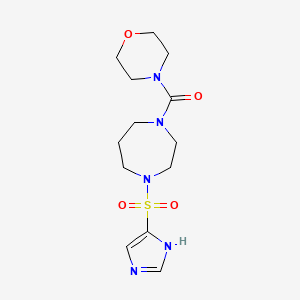![molecular formula C19H16ClFN2OS B6431162 3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide CAS No. 1904181-54-9](/img/structure/B6431162.png)
3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide is a complex organic compound characterized by its unique structural components, including a chlorofluorophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chlorofluorophenyl Intermediate: This step involves the halogenation of a phenyl ring to introduce chlorine and fluorine atoms. Reagents such as chlorine gas and fluorine gas or their derivatives are used under controlled conditions.
Synthesis of the Thiophenyl-Pyridinyl Intermediate: This involves the coupling of thiophene and pyridine rings, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Amide Bond Formation: The final step involves the coupling of the chlorofluorophenyl intermediate with the thiophenyl-pyridinyl intermediate through an amide bond formation reaction. This can be achieved using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and safety, continuous flow reactors are employed, allowing precise control over reaction conditions.
Catalyst Optimization: The use of highly active and selective catalysts to improve reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as high-performance liquid chromatography (HPLC) and recrystallization are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines or reducing double bonds.
Substitution: Nucleophilic substitution reactions can occur at the halogenated phenyl ring, where nucleophiles like amines or thiols replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced aromatic rings
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in disease pathways.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: Its unique structural properties make it a candidate for developing novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-4-fluorophenyl)-N-{[2-(pyridin-4-yl)methyl}propanamide: Lacks the thiophenyl group, affecting its binding affinity and specificity.
3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)ethyl}propanamide: Has an ethyl linker instead of a pyridinyl group, altering its chemical reactivity and biological activity.
Uniqueness
3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide is unique due to its combination of a chlorofluorophenyl group and a thiophenyl-pyridinyl moiety, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold in drug design and material science.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c20-15-10-13(3-5-16(15)21)4-6-19(24)23-12-14-7-8-22-17(11-14)18-2-1-9-25-18/h1-3,5,7-11H,4,6,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFCKZKRRAGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile](/img/structure/B6431084.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6431102.png)
![1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6431110.png)
![1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B6431114.png)

![2-[(4-fluorophenyl)sulfanyl]-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6431136.png)

![5-{[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6431152.png)
![1,3,5-trimethyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6431155.png)
![4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B6431176.png)
![2-(cyclopentylsulfanyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide](/img/structure/B6431185.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6431188.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B6431190.png)
